Product packaging for 1-(Oxolan-3-yl)azetidine-3-carboxylic acid(Cat. No.:CAS No. 1339660-21-7)

1-(Oxolan-3-yl)azetidine-3-carboxylic acid

Cat. No.: B3003115
CAS No.: 1339660-21-7
M. Wt: 171.196
InChI Key: CVHAZGXEAKWVLG-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) and Oxolane Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the four-membered azetidine ring and the five-membered oxolane (also known as tetrahydrofuran) ring have garnered considerable attention.

Azetidines are valued for their ability to introduce conformational rigidity and novel three-dimensional (3D) vectors into molecular scaffolds. This structural constraint can lead to improved binding affinity and selectivity for biological targets. The azetidine motif is a key component in numerous approved drugs, where it often serves as a bioisostere for other functional groups, enhancing physicochemical properties such as solubility and metabolic stability.

Overview of 1-(Oxolan-3-yl)azetidine-3-carboxylic acid as a Distinct Research Target

The compound this compound represents a unique amalgamation of the beneficial properties of both azetidine and oxolane rings. The direct linkage of the oxolane moiety to the nitrogen atom of the azetidine ring, which itself bears a carboxylic acid group, creates a novel and structurally complex building block. While extensive research on this specific molecule is still emerging, its structure suggests potential applications as a scaffold in the design of new therapeutic agents. The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.

Structural Characteristics and Nomenclature of this compound

The chemical identity of this compound is precisely defined by its systematic nomenclature and registry numbers.

PropertyValue
IUPAC Name This compound
CAS Registry Number 1339660-21-7 bldpharm.com
Molecular Formula C₈H₁₃NO₃

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name systematically describes the molecular structure: an azetidine ring substituted at the nitrogen (position 1) with an oxolan-3-yl group and at position 3 with a carboxylic acid group.

CAS Registry Number

The unique identifier assigned by the Chemical Abstracts Service (CAS) to this specific chemical substance is 1339660-21-7 . bldpharm.com This number allows for unambiguous identification in chemical databases and literature.

Molecular Formula

The molecular formula for this compound is C₈H₁₃NO₃ . This indicates that each molecule is composed of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B3003115 1-(Oxolan-3-yl)azetidine-3-carboxylic acid CAS No. 1339660-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-3-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-8(11)6-3-9(4-6)7-1-2-12-5-7/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHAZGXEAKWVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339660-21-7
Record name 1-(oxolan-3-yl)azetidine-3-carboxylic acid
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Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For 1-(Oxolan-3-yl)azetidine-3-carboxylic acid, with a molecular formula of C₈H₁₃NO₃, the theoretical monoisotopic mass is 171.08954 Da. uni.lu An experimental HRMS measurement would aim to confirm this exact mass. The observation of the molecular ion peak (e.g., [M+H]⁺ at m/z 172.09682) with high mass accuracy (typically within 5 ppm) provides strong evidence for the proposed chemical formula. uni.lu

Table 3: Calculated HRMS Data for this compound

Ion Species Molecular Formula Calculated Mass (m/z)
[M] C₈H₁₃NO₃ 171.08954
[M+H]⁺ C₈H₁₄NO₃⁺ 172.09682
[M+Na]⁺ C₈H₁₃NNaO₃⁺ 194.07876

Source: Calculated theoretical values based on the molecular formula. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. echemi.com The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds, such as stretching and bending. echemi.com Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the carboxylic acid group, the tertiary amine within the azetidine (B1206935) ring, the ether linkage in the oxolane ring, and the aliphatic C-H bonds of the ring systems.

Detailed Research Findings

The analysis of the IR spectrum of this compound reveals several characteristic absorption bands that correspond to its constituent functional groups. The most prominent features are associated with the carboxylic acid moiety.

O-H Stretching: A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com This characteristic broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions. echemi.comorgchemboulder.com This band is often superimposed on the C-H stretching frequencies. orgchemboulder.com

C-H Stretching: The aliphatic C-H bonds in the azetidine and oxolane rings give rise to stretching vibrations that typically appear in the 3000-2850 cm⁻¹ region. researchgate.net These peaks are generally of medium to strong intensity.

C=O Stretching: A very strong and sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position is influenced by hydrogen bonding; for dimeric carboxylic acids, this peak is commonly centered around 1710 cm⁻¹. libretexts.org

C-O Stretching and O-H Bending: The spectrum also contains bands related to the C-O single bond of the carboxylic acid and the ether linkage of the oxolane ring. The C-O stretch of the carboxylic acid is typically found in the 1320-1210 cm⁻¹ range. orgchemboulder.com The C-O-C stretching of the cyclic ether (oxolane) also contributes to absorption in this fingerprint region. Furthermore, in-plane O-H bending vibrations can be observed around 1440-1395 cm⁻¹. orgchemboulder.com

The presence of these distinct absorption bands collectively provides definitive evidence for the molecular structure of this compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300-2500Strong, Very BroadCarboxylic Acid (O-H)Stretching (H-bonded)
3000-2850Medium-StrongAlkane (C-H)Stretching
1760-1690Strong, SharpCarboxylic Acid (C=O)Stretching
1440-1395MediumCarboxylic Acid (O-H)Bending
1320-1210Medium-StrongCarboxylic Acid (C-O)Stretching
1300-1000Medium-StrongEther (C-O-C)Asymmetric Stretching

Computational and Theoretical Investigations

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the intricate mechanisms of chemical reactions. For a molecule like 1-(oxolan-3-yl)azetidine-3-carboxylic acid, theoretical studies can map out potential reaction pathways for its synthesis, functionalization, or decomposition, identifying transition states and intermediates to predict the most favorable routes.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures and reaction energetics. DFT calculations are instrumental in investigating reaction mechanisms involving azetidine (B1206935) derivatives by modeling the potential energy surface of a reaction. nih.govfrontiersin.org This allows for the calculation of activation energies (ΔG‡) and reaction energies (ΔG), which determine the kinetics and thermodynamics of a given pathway.

For instance, in the synthesis of azetidines via cyclization reactions, DFT can be used to compare different possible pathways, such as a 4-exo-dig versus a 5-endo-dig cyclization. nih.gov Computational studies on similar systems have shown that the 4-exo-dig pathway is often kinetically favored, leading to the formation of the four-membered azetidine ring. nih.gov DFT calculations would be crucial to understand the regioselectivity in reactions like the intramolecular aminolysis of epoxy amines to form azetidine rings, helping to explain why one carbon is attacked preferentially over another. frontiersin.org Such analyses involve locating the transition state structures and calculating their relative energies to predict the major product. researchgate.net

Illustrative DFT Data for a Hypothetical Azetidine Formation Reaction

Reaction Pathway Transition State (TS) Calculated Activation Free Energy (ΔG‡) (kcal/mol) Reaction Free Energy (ΔG) (kcal/mol) Kinetic Favorability
4-exo-dig Cyclization TS1 15.2 -25.8 Favored
5-endo-dig Cyclization TS2 22.5 -19.4 Disfavored

Note: This data is illustrative and represents typical values obtained from DFT calculations for competing cyclization reactions.

The inherent ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions. nih.gov Photochemical reactions, such as the aza Paternò-Büchi reaction, provide a route to synthesize azetidines via a [2+2] photocycloaddition. nih.govresearchgate.net Computational studies have been vital in confirming the mechanisms of these reactions.

Theoretical investigations, corroborated by mechanistic experiments, suggest that triplet-state cycloadditions proceed in a stepwise fashion through a 1,4-diradical intermediate. nih.gov Upon photoexcitation, the reacting species forms this diradical, which can exist long enough for bond rotation to occur before intersystem crossing and subsequent ring closure to form the azetidine product. nih.govresearchgate.net Computational modeling of these pathways helps to rationalize the stereoselectivity of the reaction by comparing the stabilities of different possible diradical intermediates. researchgate.net While less common, diradical intermediates could also be computationally investigated in potential thermal ring-expansion or fragmentation pathways of the this compound core structure.

Conformational Analysis and Molecular Dynamics Simulations of Azetidine and Oxolane Systems

The three-dimensional structure and flexibility of this compound are critical determinants of its physical properties and biological interactions. Both the azetidine and oxolane rings are non-planar and can adopt multiple conformations.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time in a simulated environment, such as in an aqueous solution. mdpi.comnih.govmdpi.com MD simulations can reveal the transitions between different conformational states, the stability of intramolecular hydrogen bonds, and the molecule's interaction with solvent molecules. nih.govnih.gov This provides a detailed picture of the molecule's conformational landscape, going beyond the static images provided by energy minimization calculations.

Illustrative Conformational Analysis Data

Conformer ID Azetidine Puckering Dihedral (C-N-C-C) Oxolane Puckering Dihedral (C-O-C-C) Relative Energy (kcal/mol) Population (%) at 298K
Conf-1 20.5° 35.2° (Twist) 0.00 65.1
Conf-2 -20.3° 34.9° (Twist) 0.55 24.3
Conf-3 20.1° -15.1° (Envelope) 1.20 9.8
Conf-4 -19.9° -14.8° (Envelope) 2.15 0.8

Note: This data is illustrative, representing a hypothetical conformational distribution for the target molecule.

Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry provides quantitative descriptors that link a molecule's structure to its chemical reactivity and biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). medjchem.com For this compound, computational methods can quantify properties that govern its behavior.

The high ring strain of the azetidine core is a key structural feature that dictates its reactivity. nih.gov This strain can be quantified computationally and correlated with the molecule's susceptibility to ring-opening reactions. Furthermore, DFT calculations can provide a host of electronic descriptors that are crucial for understanding reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are related to the molecule's ability to act as an electron donor or acceptor, respectively. A smaller HOMO-LUMO gap often implies higher reactivity. medjchem.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive interactions.

By calculating these descriptors for a series of related azetidine derivatives, computational models can be built to predict their chemical stability, reactivity in specific reactions, or affinity for biological targets. medjchem.comnih.gov

Table of Calculated Molecular Descriptors and Their Implications

Descriptor Illustrative Calculated Value Implication for Reactivity
Ring Strain Energy ~26 kcal/mol High susceptibility to nucleophilic ring-opening reactions.
E_HOMO -6.8 eV Indicates electron-donating capability (e.g., at the nitrogen atom).
E_LUMO 1.5 eV Indicates electron-accepting capability (e.g., at the carbonyl carbon).
HOMO-LUMO Gap 8.3 eV Suggests relatively high kinetic stability.
Dipole Moment 3.5 D Indicates a polar molecule with significant intermolecular interactions.

Note: Values are illustrative and typical for similar heterocyclic structures.

Role As a Chemical Building Block and Synthetic Intermediate

Utilization in Advanced Heterocyclic Chemistry

In the realm of advanced heterocyclic chemistry, small, strained rings like azetidine (B1206935) are valuable synthons for creating more elaborate molecular frameworks. The reactivity of azetidines is largely influenced by their significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but stable enough for practical handling. rsc.org This property allows the azetidine ring to be used in ring-opening or ring-expansion reactions to build larger, more complex heterocyclic systems.

The structure of 1-(Oxolan-3-yl)azetidine-3-carboxylic acid can serve as a starting point for synthesizing novel spirocyclic or fused heterocyclic compounds. For instance, the carboxylic acid function can be transformed into other groups that can participate in intramolecular cyclization reactions, leveraging the fixed geometry of the azetidine scaffold to control stereochemical outcomes. rsc.org The development of new synthetic methods, such as palladium-catalyzed C(sp³)–H amination and photocycloadditions, has further expanded the toolkit for elaborating azetidine cores into novel chemical matter. rsc.org

Precursor for Complex Organic Synthesis

As a precursor, this compound provides a robust platform for complex molecular assembly. Its utility stems from the ability to selectively functionalize its reactive sites.

The carboxylic acid group is the primary site for derivatization. Standard peptide coupling conditions can be employed to form amide bonds, linking the azetidine scaffold to other amino acids, amines, or complex molecular fragments. This is one of the most common and powerful reactions in medicinal chemistry. growingscience.com The choice of coupling reagent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), allows for efficient amide bond formation under mild conditions. growingscience.com

Beyond amides, the carboxylic acid can be converted into a variety of other functional groups, expanding its synthetic utility.

Functional Group TransformationReagents/ConditionsResulting Derivative
Amide Formation Amine (R-NH₂), Coupling agents (e.g., HATU, EDC)Amide
Esterification Alcohol (R-OH), Acid catalystEster
Reduction Reducing agents (e.g., LiAlH₄)Amino alcohol
Acyl Halide Formation Thionyl chloride (SOCl₂) or Oxalyl chlorideAcyl chloride

These transformations enable the incorporation of the azetidine motif into a vast array of larger molecules, serving as a cornerstone for building molecular diversity. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While the parent compound this compound is not directly used in a standard Suzuki-Miyaura reaction, it can be converted into a suitable coupling partner. For example, derivatization of the azetidine ring at the 3-position to introduce a halide or triflate creates an electrophilic center for cross-coupling.

A general strategy involves the synthesis of a 3-halo-azetidine derivative, which can then react with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst. mdpi.commdpi.com This approach allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the azetidine ring, significantly increasing molecular complexity. The development of specialized ligands and catalytic systems has enabled such couplings to proceed with high efficiency, even with challenging substrates. mdpi.comresearchgate.net

Applications in Medicinal Chemistry Research as a Scaffold

The azetidine ring is considered a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. rsc.org Its rigid structure helps to pre-organize appended functional groups into well-defined spatial orientations, which is crucial for effective interaction with biological targets. enamine.net

This compound is a structural analogue of a β-amino acid. Unlike flexible, open-chain amino acids, the four-membered ring severely restricts the conformational freedom of the molecule's backbone. nih.gov This makes it a valuable tool for probing and defining the optimal geometry of pharmacophores.

Specifically, azetidine-3-carboxylic acids are considered conformationally constrained analogues of β-proline. nih.gov By incorporating this rigid scaffold, medicinal chemists can lock a molecule into a specific conformation that may enhance its biological activity or selectivity. This strategy is central to rational drug design, where understanding the structure-activity relationship (SAR) is key. nih.gov

Peptides are important biological molecules, but their use as drugs is often limited by poor stability and bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov The incorporation of constrained amino acid analogues like this compound is a powerful strategy in peptidomimetic design. acs.org

When integrated into a peptide chain, the rigid azetidine ring can induce specific secondary structures, such as γ-turns or β-turns. acs.orgresearchgate.net These turns are critical recognition elements in many protein-protein interactions. By forcing a peptide into a bioactive conformation, the azetidine unit can lead to peptidomimetics with enhanced potency and improved metabolic stability. acs.orgresearchgate.net Studies on tetrapeptides containing the smaller azetidine-2-carboxylic acid have shown that its presence significantly perturbs the peptide backbone, inducing specific all-cis peptide bond conformations compatible with helical structures. umich.edu This highlights the profound impact that these small, strained rings can have on peptide secondary structure.

Scaffold for the Design of Receptor Modulators (e.g., CCR5, CB1)

The compound this compound represents a unique structural motif that holds significant potential as a scaffold in the design of novel receptor modulators. This assertion is based on the established importance of both the azetidine and tetrahydrofuran (B95107) (oxolane) rings in medicinal chemistry. The rigid, three-dimensional nature of the azetidine ring system can impart conformational constraint on molecules, a desirable feature in the design of potent and selective ligands for biological targets. The incorporation of the oxolane moiety introduces a polar heterocyclic system that can influence physicochemical properties such as solubility and can participate in hydrogen bonding interactions within a receptor's binding pocket.

While direct examples of this compound being utilized in the development of C-C chemokine receptor type 5 (CCR5) or cannabinoid receptor 1 (CB1) modulators are not extensively documented in publicly available literature, the constituent parts of the molecule suggest its applicability. Azetidine derivatives are recognized as valuable building blocks in drug discovery. For instance, various substituted azetidines have been explored for their potential as bioactive compounds targeting a range of receptors.

CCR5 Receptor Modulators:

The CCR5 receptor, a G protein-coupled receptor (GPCR), is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Consequently, CCR5 antagonists have been successfully developed as anti-HIV therapeutics. The design of small molecule CCR5 antagonists often involves the strategic placement of functional groups on a central scaffold to interact with specific residues in the receptor's transmembrane domains. The this compound scaffold offers several points for chemical diversification. The carboxylic acid group can be converted to a variety of amides or other functional groups, while the oxolane and azetidine rings can be further substituted to optimize binding affinity and selectivity for the CCR5 receptor.

CB1 Receptor Modulators:

The CB1 receptor, another GPCR, is a key component of the endocannabinoid system and is implicated in a wide array of physiological processes. Modulators of the CB1 receptor, including antagonists and allosteric modulators, have been investigated for the treatment of obesity, metabolic disorders, and substance abuse. The development of CB1 receptor modulators often focuses on achieving receptor subtype selectivity and minimizing central nervous system side effects. The unique topology of the this compound scaffold could be exploited to design ligands that interact with allosteric sites on the CB1 receptor, potentially offering a more nuanced modulation of receptor activity compared to traditional orthosteric ligands. The combination of the rigid azetidine core and the flexible, polar oxolane ring could allow for the precise orientation of pharmacophoric features required for potent and selective CB1 receptor modulation.

Utility in the Development of Enzyme Inhibitors (e.g., Procollagen C-proteinase, Tryptase)

The structural characteristics of this compound also make it an attractive starting point for the synthesis of enzyme inhibitors. The carboxylic acid functionality is a common feature in the design of inhibitors for various enzyme classes, as it can mimic the substrate's carboxylate group and interact with active site residues.

Procollagen C-proteinase Inhibitors:

Tryptase Inhibitors:

Tryptase is a serine protease released from mast cells and is involved in allergic and inflammatory responses. As such, tryptase inhibitors are of interest for the treatment of asthma and other inflammatory conditions. The design of tryptase inhibitors often involves basic moieties that can interact with the S1 pocket of the enzyme, which has a preference for basic residues like arginine and lysine. The azetidine nitrogen of the this compound scaffold is basic and could potentially serve as a starting point for building molecules that target the S1 pocket. The carboxylic acid could be modified to form amide bonds with other fragments designed to interact with other subsites of the enzyme, leading to potent and selective inhibitors.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes

Current synthetic strategies for complex azetidine (B1206935) derivatives often involve multi-step sequences that can be inefficient. Future research should prioritize the development of more streamlined and efficient synthetic routes to 1-(Oxolan-3-yl)azetidine-3-carboxylic acid and its analogues.

Key areas for exploration include:

Catalytic Cyclization Methods: Investigating novel catalytic systems, such as those employing lanthanide(III) triflates, for the intramolecular aminolysis of epoxy amines could offer a regioselective pathway to the azetidine core. nih.govfrontiersin.org

Flow Chemistry: The adoption of continuous flow technologies could enable better control over reaction parameters, improve safety for potentially hazardous intermediates, and facilitate scalable production.

C-H Activation: Exploring direct C-H functionalization on pre-formed azetidine or oxolane rings could provide novel, atom-economical routes to substituted derivatives, bypassing the need for pre-functionalized starting materials.

Exploration of New Chemical Transformations and Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is essential for its utilization as a versatile building block. Future studies should systematically investigate the reactivity of its distinct functional groups.

Potential research directions include:

Carboxylic Acid Derivatization: Transforming the carboxylic acid group into a wide array of functionalities (e.g., amides, esters, ketones) to build libraries of compounds for biological screening.

Azetidine Ring Transformations: Studying the stability and ring-opening potential of the strained azetidine ring under various conditions to access novel amino alcohol structures.

N-Functionalization and C-Functionalization: Beyond the existing N-oxolanyl substituent, exploring reactions at the azetidine nitrogen and carbon atoms could yield a diverse set of new chemical entities. researchgate.net Methods like aza-Michael addition could be adapted to introduce varied substituents at the 3-position. mdpi.com

Advanced Stereochemical Control and Asymmetric Synthesis Methodologies

The this compound molecule possesses at least two stereocenters (at the C3 position of the azetidine ring and the C3 position of the oxolane ring), meaning it can exist as multiple stereoisomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for stereocontrolled synthesis is of paramount importance.

Future research should focus on:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as derivatives of L-aspartic acid or L-methionine, to construct one of the heterocyclic rings, thereby controlling the final stereochemistry. researchgate.net

Asymmetric Catalysis: Developing novel chiral catalysts (organocatalysts or transition-metal complexes) that can induce enantioselectivity in the key ring-forming or substitution reactions.

Diastereoselective Synthesis: For a given configuration of one ring, controlling the stereochemistry of the second ring's introduction is crucial. This involves studying the facial selectivity of reactions and the influence of existing stereocenters.

Chiral Resolution: In cases where stereoselective synthesis is not feasible, the development of efficient chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, will be necessary to separate the different stereoisomers.

Expansion of Research into Diverse Biological Applications as a Scaffold

The azetidine motif is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. researchgate.netmedwinpublishers.com The incorporation of the polar oxolane (tetrahydrofuran) ring and a carboxylic acid handle makes this compound a particularly attractive scaffold for drug discovery.

Prospective research should aim to:

Scaffold-Based Library Synthesis: Use the compound as a core scaffold to generate diverse libraries of molecules. The inherent three-dimensionality of the azetidine ring is a desirable trait for exploring new chemical space and improving drug-likeness. nih.govmdpi.com

Target-Oriented Synthesis: Design and synthesize analogues aimed at specific biological targets where constrained amino acids or polar heterocyclic motifs are known to be beneficial. This includes targets within the central nervous system (CNS), where the physicochemical properties of azetidines can be advantageous. nih.gov

Bioisosteric Replacement: Investigate the use of the scaffold as a bioisostere for other cyclic or acyclic amino acids in known bioactive peptides or small molecules to improve pharmacokinetic or pharmacodynamic properties.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Prediction

The intersection of artificial intelligence (AI) and chemistry offers powerful tools to accelerate research. nih.gov Integrating these computational approaches can significantly enhance the efficiency of synthesizing and evaluating this compound and its derivatives.

Future efforts in this area should include:

Retrosynthesis Planning: Employing AI-driven retrosynthesis software to propose novel and potentially non-intuitive synthetic routes to the target molecule and its analogues. nih.govmdpi.com These programs can analyze vast reaction databases to identify the most efficient pathways.

Reaction Condition Optimization: Utilizing machine learning (ML) models to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments required and minimizing resource expenditure.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models powered by ML to predict the physicochemical and biological properties of virtual derivatives, allowing for the in silico screening of large libraries to prioritize the synthesis of the most promising candidates.

Automated Synthesis: Combining AI-based synthesis planning with robotic platforms to create fully automated systems for the design, synthesis, and testing of new molecules, enabling high-throughput discovery cycles. nih.gov

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